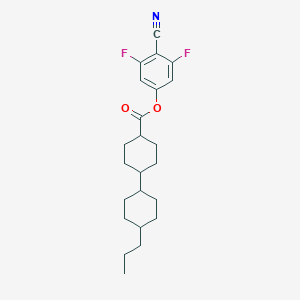

trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyano group, difluoro substitutions on a phenyl ring, and a propylbicyclohexyl carboxylate moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Phenyl Ring: The phenyl ring with cyano and difluoro substitutions can be synthesized through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Bicyclohexyl Carboxylate Formation: The bicyclohexyl moiety can be synthesized via catalytic hydrogenation of a corresponding aromatic precursor, followed by esterification with a carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the phenyl ring with the bicyclohexyl carboxylate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, amides.

Reduction: Primary amines, secondary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyano and difluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The cyano group is known for its bioisosteric properties, which can be exploited to design drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals for display technologies, due to its rigid and planar structure.

Mechanism of Action

The mechanism of action of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or dipole-dipole interactions with proteins or enzymes, affecting their activity. The difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-methylbicyclohexyl-4-carboxylate

- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-ethylbicyclohexyl-4-carboxylate

- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-butylbicyclohexyl-4-carboxylate

Uniqueness

Compared to its analogs, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern provides unique electronic and steric effects, which can be advantageous in both synthetic and application-oriented contexts.

This detailed overview should provide a comprehensive understanding of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate, its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

Trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate (CAS No. 145804-13-3) is a compound characterized by its unique bicyclohexyl structure, which includes a cyano group, two fluorine atoms on the phenyl ring, and a propyl group attached to a carboxylate moiety. This structural composition suggests potential biological activity, particularly in pharmaceutical applications.

The molecular formula of this compound is C23H29F2NO2, with a molecular weight of approximately 399.48 g/mol. The presence of the cyano and difluorophenyl groups enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Addition : The cyano group may undergo nucleophilic addition reactions, facilitating interactions with various biological molecules.

- Electrophilic Aromatic Substitution : The difluorophenyl moiety can engage in electrophilic aromatic substitution reactions, potentially influencing receptor binding and enzyme activity.

- Carboxylate Group Interactions : The carboxylate moiety may participate in hydrogen bonding and ionic interactions with biological targets.

Biological Targets

Research indicates that compounds with similar structures often target various enzymes and receptors. Potential targets for this compound include:

- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they interfere with DNA synthesis.

- Kinases : Targeting kinases involved in cell signaling pathways can lead to anti-cancer effects.

Comparative Analysis of Similar Compounds

The following table highlights structural analogs and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Trans,trans-4-Cyano-3-fluorophenyl 4'-propylbicyclohexyl-4-carboxylate | C23H28FNO2 | Contains one fluorine atom instead of two |

| Trans,trans-4-Ethoxy-(1,1-bicyclohexyl)-4-carboxylic acid | C21H30O2 | Ethoxy group instead of cyano and fluorine substituents |

| 2,6-Difluoro-4-hydroxybenzonitrile | C7H5F2NO | Simpler structure with hydroxyl and nitrile groups |

These comparisons illustrate the unique aspects of this compound that may enhance its biological activity compared to simpler derivatives.

Properties

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAMUSVWLHSDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609470 |

Source

|

| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145804-13-3 |

Source

|

| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.